2-Bromo-4-chloronicotinaldehyde

CAS No.: 1289197-78-9

Cat. No.: VC6304326

Molecular Formula: C6H3BrClNO

Molecular Weight: 220.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289197-78-9 |

|---|---|

| Molecular Formula | C6H3BrClNO |

| Molecular Weight | 220.45 |

| IUPAC Name | 2-bromo-4-chloropyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H |

| Standard InChI Key | KCOAVFRTHTWKDO-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1Cl)C=O)Br |

Introduction

Structural Characteristics and Nomenclature

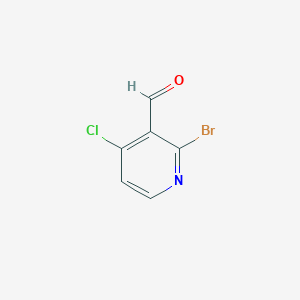

The compound’s systematic IUPAC name, 2-bromo-4-chloropyridine-3-carbaldehyde, reflects its substitution pattern: a bromine atom at position 2, a chlorine atom at position 4, and a formyl group (-CHO) at position 3 of the pyridine ring . Key structural identifiers include:

-

SMILES:

C1=CN=C(C(=C1Cl)C=O)Br -

InChI:

InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H

The presence of electron-withdrawing halogens and an aldehyde group creates distinct electronic effects, polarizing the aromatic ring and enhancing susceptibility to nucleophilic and electrophilic attacks .

Physicochemical Properties

Experimental data for 2-bromo-4-chloronicotinaldehyde remain limited, but computational and inferred properties provide insights:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 220.45 g/mol | |

| Predicted Collision Cross Section (Ų) | 133.2 ([M+H]+ adduct) | |

| Storage Conditions | 2–8°C under inert gas |

The compound’s collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact molecular geometry with moderate polarity . Stability under inert atmospheres aligns with typical aldehyde storage protocols to prevent oxidation .

Synthesis and Production

No direct literature reports detail the synthesis of 2-bromo-4-chloronicotinaldehyde, but analogous routes for halogenated nicotinaldehydes suggest plausible strategies:

-

Halogenation of Nicotinaldehyde Derivatives: Sequential bromination and chlorination of 3-pyridinecarboxaldehyde under controlled conditions, using reagents like or in the presence of Lewis acids.

-

Cross-Coupling Reactions: Suzuki-Miyaura or Ullmann couplings to introduce bromine and chlorine substituents post-aldehyde functionalization .

Industrial-scale production likely optimizes these methods for yield and purity, though specific protocols remain proprietary .

Chemical Reactivity and Applications

The compound’s reactivity is dominated by its aldehyde and halogen substituents:

-

Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases) and serves as an electrophile in nucleophilic additions .

-

Halogens: Enable cross-coupling reactions (e.g., Buchwald-Hartwig amination) to construct carbon-nitrogen or carbon-carbon bonds .

Applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume